Chloro(tert-butyl)phenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ligand in Organometallic Chemistry

Chloro(tert-butyl)phenylphosphine acts as a ligand, forming complexes with transition metals. These complexes are valuable for studying metal-catalyzed reactions, particularly in areas like hydrogenation, hydroformylation, and polymerization. The bulky tert-butyl group on the phosphorus atom sterically hinders the approach of substrates, influencing the reaction selectivity. [Source: Ereztech - ]

Synthesis of Phosphine-Containing Molecules

Chloro(tert-butyl)phenylphosphine serves as a versatile building block for the synthesis of various phosphine-containing molecules. Through nucleophilic substitution reactions, the chlorine atom can be replaced with other functional groups, leading to the formation of new phosphines with tailored properties. These phosphines find applications in catalysis, medicinal chemistry, and material science. [Source: Sigma-Aldrich - Chloro(tert-butyl)phenylphosphine [CAS 29949-69-7]]

Study of Phosphorylation Reactions

Chloro(tert-butyl)phenylphosphine can be used as a model compound to study phosphorylation reactions, which are crucial processes in biological systems. By investigating its reactivity with different nucleophiles, researchers can gain insights into the mechanisms and factors governing these reactions. [Source: PubChem - Chloro(tert-butyl)phenylphosphine [CID 185712]]

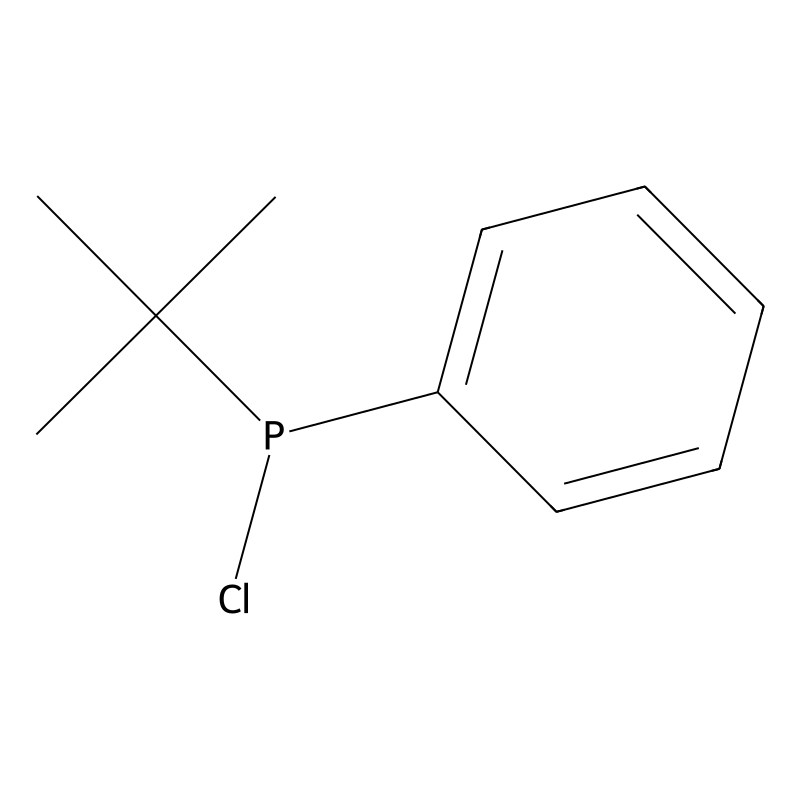

Chloro(tert-butyl)phenylphosphine, with the chemical formula C₁₀H₁₄ClP, features a phosphorus atom bonded to a chloro group, a tert-butyl group, and a phenyl ring. The structure can be represented as follows:

textCl | C6H5-P-(C(CH3)3)

This compound is notable for its steric hindrance due to the bulky tert-butyl group, which affects its reactivity and interactions in

- Heck Reaction: This compound can be employed in Heck coupling reactions, facilitating the formation of carbon-carbon bonds .

- Buchwald-Hartwig Cross Coupling: It serves as a useful reagent in cross-coupling reactions involving aryl halides.

- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution, although steric hindrance may limit the reactivity .

Chloro(tert-butyl)phenylphosphine can be synthesized through several methods:

- Direct Chlorination: One common method involves the chlorination of tert-butylphenylphosphine using chlorine gas or other chlorinating agents under controlled conditions.

- Phosphorus Halide Reaction: Reacting phenylphosphine with tert-butyl chloride in the presence of a base can yield chloro(tert-butyl)phenylphosphine .

Chloro(tert-butyl)phenylphosphine finds applications in various fields:

- Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

- Catalysis: The compound acts as a ligand in catalysis, particularly in palladium-catalyzed reactions.

- Material Science: Its unique properties make it suitable for developing novel materials .

Chloro(tert-butyl)phenylphosphine shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Chloro(tert-butyl)phenylphosphine's unique combination of steric bulk and reactivity makes it particularly valuable in synthetic chemistry compared to these similar compounds.

Systematic Nomenclature and Synonyms

Chloro(tert-butyl)phenylphosphine is a tertiary phosphine derivative with the IUPAC name tert-butyl-chloro-phenylphosphane. Its systematic nomenclature reflects its structural components: a chlorine atom, a tert-butyl group, and a phenyl ring bonded to a central phosphorus atom. Key synonyms include:

- tert-Butyl(phenyl)phosphinous chloride

- Chloro(phenyl)-tert-butylphosphine

- (1,1-Dimethylethyl)phenylphosphinous chloride

- tert-Butylphenylchlorophosphine

The compound is identified by its CAS registry number 29949-69-7 and EC number 626-590-5.

Molecular Formula and Weight

The molecular formula of Chloro(tert-butyl)phenylphosphine is C₁₀H₁₄ClP, corresponding to a molecular weight of 200.65 g/mol. This formula encompasses:

- C₁₀H₁₄: Combined contributions from the tert-butyl (C₄H₉) and phenyl (C₆H₅) groups.

- Cl: A single chlorine substituent.

- P: The central phosphorus atom.

Crystallographic and Stereochemical Properties

While direct crystallographic data for Chloro(tert-butyl)phenylphosphine is limited, its stereochemical behavior can be inferred from analogous phosphine derivatives. The phosphorus atom adopts a trigonal pyramidal geometry due to the lone pair and three substituents (Cl, tert-butyl, phenyl). Key stereochemical features include:

- Steric hindrance: The bulky tert-butyl group (C(CH₃)₃) creates significant steric bulk, influencing molecular packing and reactivity.

- Liquid state: The compound exists as a colorless liquid at room temperature, with a boiling point of 77–78°C (0.4 mmHg).

Bonding Characteristics: P–Cl and P–C Interactions

The bonding environment of Chloro(tert-butyl)phenylphosphine involves distinct interactions:

P–Cl Bond

- Bond length: Estimated to be ~2.1–2.3 Å based on analogous phosphine chlorides (e.g., di-tert-butylchlorophosphine).

- Electronic effects: The tert-butyl group donates electron density via its inductive effect, polarizing the P–Cl bond and making it susceptible to nucleophilic substitution.

P–C Bonds

| Substituent | Bond Length (Å) | Bond Order |

|---|---|---|

| tert-butyl | ~1.85–1.88 | Single bond (σ) |

| Phenyl | ~1.83–1.87 | Single bond (σ) + π-backbonding |

The phenyl group engages in π-backbonding with the phosphorus atom, stabilizing the P–C bond and reducing its length compared to alkyl substituents.

Comparative Analysis with Analogous Tertiary Phosphines

Chloro(tert-butyl)phenylphosphine differs structurally and functionally from related phosphines. A comparison with key analogs is provided below:

Steric and electronic contrasts:

- The tert-butyl group in Chloro(tert-butyl)phenylphosphine provides moderate steric hindrance, balancing accessibility for catalytic applications.

- In contrast, di-tert-butylchlorophosphine exhibits extreme steric shielding, limiting its utility in crowded reaction environments.

Conventional Synthetic Routes from Precursors

The synthesis of chloro(tert-butyl)phenylphosphine represents a significant challenge in organophosphorus chemistry due to the compound's sensitivity to air and moisture, as well as the steric hindrance imposed by the bulky tert-butyl group. Traditional synthetic approaches have evolved to address these challenges through carefully optimized reaction conditions and precursor selection.

Nucleophilic Substitution Strategies

The most widely employed synthetic route for chloro(tert-butyl)phenylphosphine involves nucleophilic substitution reactions utilizing tert-butylmagnesium chloride as the nucleophile and phenylphosphonous dichloride as the electrophilic substrate . This approach represents a classic example of carbon-phosphorus bond formation through nucleophilic attack at the phosphorus center.

The reaction mechanism proceeds through a pentacoordinate transition state, where the Grignard reagent attacks the phosphorus atom of phenylphosphonous dichloride, resulting in the displacement of one chloride ion . The stereochemical outcome of this reaction typically follows an inversion pathway, consistent with classical nucleophilic substitution at phosphorus centers [3]. The reaction can be represented as follows:

PhPCl₂ + t-BuMgCl → t-BuPhPCl + MgCl₂

Research has demonstrated that the reaction typically occurs in inert atmospheres such as nitrogen or argon to prevent oxidation of the sensitive phosphorus-containing intermediates . The reaction temperature is maintained at low values, typically between -20°C and 0°C, to control the reactivity of the highly reactive Grignard reagent and minimize side reactions .

The nucleophilic substitution approach has been shown to provide yields ranging from 55% to 70% under optimized conditions [4]. However, the method faces several challenges, including the formation of disubstituted products when excess Grignard reagent is employed, and the potential for β-hydride elimination reactions that can lead to alkene formation and reduced yields [5].

Alternative nucleophilic substitution strategies have been explored using different organometallic reagents. Organolithium compounds, particularly tert-butyllithium, have been investigated as alternatives to Grignard reagents [4]. These reagents often provide enhanced reactivity due to their more ionic character, but they require even more stringent handling conditions and present greater safety concerns due to their pyrophoric nature [6].

Metallophosphine Intermediate Approaches

An alternative synthetic strategy involves the use of metallophosphine intermediates as precursors to chloro(tert-butyl)phenylphosphine. This approach typically begins with the formation of metal phosphide complexes, which subsequently undergo substitution reactions to introduce the desired organic substituents [7] [5].

The metallophosphine approach offers several advantages over direct nucleophilic substitution methods. These intermediates often exhibit enhanced stability compared to free phosphines, allowing for easier handling and purification [7]. Additionally, the coordinated metal center can provide electronic stabilization that facilitates selective substitution reactions.

One prominent example of this approach involves the use of phosphine-borane complexes as protected intermediates [7]. In this method, phosphine-borane adducts are first prepared, followed by selective substitution reactions to introduce the tert-butyl and phenyl groups, and finally deprotection to yield the desired chlorophosphine product. This strategy has been shown to provide excellent enantioselectivity when chiral auxiliaries are employed [7].

The phosphine-borane approach typically proceeds through the following general sequence:

- Formation of the phosphine-borane adduct

- Selective alkylation or arylation

- Halogenation to introduce the chloro substituent

- Deprotection to remove the borane group

Research has demonstrated that this approach can provide yields of 60-80% with excellent stereochemical control [7]. However, the method requires additional synthetic steps and the use of specialized deprotection conditions, which can limit its practical application in industrial settings.

Solvent Systems and Reaction Conditions

The choice of solvent system plays a critical role in the successful synthesis of chloro(tert-butyl)phenylphosphine. Tetrahydrofuran emerges as the most widely used solvent for these transformations due to its ability to solubilize Grignard reagents while maintaining the necessary anhydrous conditions [8].

Tetrahydrofuran provides several advantages as a reaction medium. Its coordinating ability helps stabilize the Grignard reagent, preventing aggregation and enhancing reactivity [8]. The solvent's relatively low boiling point (66°C) facilitates easy removal during workup procedures, and its ethereal nature provides the necessary solvation for organometallic species while remaining inert toward the reaction components .

Detailed computational studies have revealed that tetrahydrofuran solvation significantly affects the reaction pathway and energetics [8] [9]. The presence of tetrahydrofuran molecules can stabilize charged transition states through specific solvation interactions, leading to lower activation barriers and improved reaction rates. The stabilization is particularly pronounced for pathways involving linear transition states with significant charge separation [8] [9].

Alternative solvent systems have been investigated for specific applications. Dimethylformamide has been employed in certain nucleophilic substitution reactions, particularly when enhanced polarity is required to stabilize ionic intermediates . However, dimethylformamide's coordinating ability can sometimes interfere with the organometallic reagents, leading to reduced reactivity.

Diethyl ether represents another viable solvent option, particularly for reactions involving less reactive organometallic species [4]. The reduced coordinating ability of diethyl ether compared to tetrahydrofuran can be advantageous in certain cases where excessive solvation might inhibit the desired reaction pathway.

The importance of anhydrous conditions cannot be overstated in these synthetic transformations. Even trace amounts of water can lead to hydrolysis of the organometallic reagents, resulting in reduced yields and formation of unwanted byproducts . Typical protocols involve rigorously drying all solvents and maintaining an inert atmosphere throughout the reaction process.

Temperature control represents another critical parameter in optimizing these synthetic routes. Most successful protocols employ low temperatures, typically in the range of -20°C to 0°C, to minimize side reactions and enhance selectivity . The use of low temperatures helps prevent β-hydride elimination reactions and reduces the formation of disubstituted products.

Purification Techniques and Yield Optimization

The purification of chloro(tert-butyl)phenylphosphine presents unique challenges due to the compound's air and moisture sensitivity, as well as its tendency to undergo oxidation and hydrolysis reactions [10] [11]. Multiple purification strategies have been developed to address these challenges while maximizing product recovery and purity.

Vacuum distillation emerges as the most effective purification method for chloro(tert-butyl)phenylphosphine [10] [11]. The compound exhibits a boiling point of 77-78°C at 0.4 mmHg, allowing for efficient separation from higher-boiling impurities and reaction byproducts [10]. The reduced pressure conditions minimize thermal decomposition, which can be problematic at atmospheric pressure due to the compound's thermal sensitivity.

The vacuum distillation process typically achieves purities of 95-99% with yield recoveries of 80-90% [12] [13]. However, the technique requires careful attention to temperature control and the exclusion of air and moisture throughout the distillation process. The use of molecular sieves and inert gas purging is essential to maintain product integrity [10] [11].

Recrystallization represents an alternative purification approach, particularly useful for solid derivatives or when higher purity is not critical [12] [13] [14]. The technique involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystallization. Common solvents for recrystallization include hexane, petroleum ether, and other non-coordinating hydrocarbons [13].

The recrystallization process typically provides purities of 90-98% but often results in lower yield recoveries of 70-85% due to product losses in the mother liquor [12] [13]. The technique requires careful selection of the recrystallization solvent to ensure adequate solubility at elevated temperatures while promoting crystallization upon cooling [14] [15].

Column chromatography has been employed for purification in research-scale preparations, particularly when high purity is required for analytical characterization [12]. The technique typically employs silica gel as the stationary phase with carefully selected eluent systems that maintain anhydrous conditions. However, the interaction of the phosphine with the silica gel surface can lead to decomposition and reduced yields [12].

Sublimation represents a specialized purification technique that can achieve ultra-high purities of 96-99% for compounds that exhibit sufficient vapor pressure under reduced pressure conditions [12]. The technique involves heating the crude product under high vacuum conditions, allowing pure material to sublime and condense on a cooled surface. Yield recoveries of 85-95% are typical for this method [12].

Yield optimization strategies have focused on several key areas: reaction stoichiometry, temperature control, and workup procedures. Research has demonstrated that maintaining precise stoichiometric ratios between the Grignard reagent and the phosphorus substrate is critical for maximizing yields while minimizing the formation of disubstituted products [16] [17] [18].

Temperature optimization studies have revealed that maintaining reaction temperatures between -10°C and 5°C provides the optimal balance between reaction rate and selectivity [16] [17]. Higher temperatures lead to increased side reactions and reduced yields, while lower temperatures result in incomplete conversion and extended reaction times.

The workup procedure plays a crucial role in yield optimization. Careful quenching of the reaction mixture with saturated ammonium chloride solution helps neutralize unreacted organometallic species while maintaining the integrity of the desired product [19] [17]. Subsequent extraction with appropriate organic solvents and careful drying procedures are essential for maximizing product recovery.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of chloro(tert-butyl)phenylphosphine presents numerous technical, economic, and safety challenges that require comprehensive solutions [20] [21] [22] [6].

Raw material supply represents one of the most significant challenges in industrial-scale production. The synthesis requires high-purity phosphorus precursors, particularly phenylphosphonous dichloride, which must be sourced from specialized suppliers [20] [23]. The availability of these precursors can be subject to supply chain disruptions and geopolitical factors, particularly given the concentrated nature of phosphorus production in certain regions [23].

Global phosphate rock reserves, which serve as the ultimate source for phosphorus-containing compounds, show highly concentrated distribution patterns. Morocco controls approximately 70% of high-grade phosphate reserves, while China's export restrictions on yellow phosphorus have created additional supply challenges [23]. These factors have compelled industrial producers to establish long-term supply contracts and explore alternative phosphorus sources, including recycling programs [23].

Process safety considerations are critical in industrial-scale production due to the pyrophoric nature of many organometallic reagents and the air-sensitive nature of the products [20] [22] [24]. The handling of Grignard reagents on an industrial scale requires sophisticated containment systems, including inert atmosphere protocols, advanced fire suppression systems, and specialized personnel training programs [20] [24].

The toxic and flammable nature of many phosphorus compounds necessitates extensive safety measures that can significantly increase operational costs [24]. Regulatory compliance requirements vary by jurisdiction but typically include strict guidelines for storage, transportation, and waste disposal of phosphorus-containing materials [24].

Quality control presents unique challenges in industrial-scale production due to the air and moisture sensitivity of both reactants and products [20] [21]. Maintaining consistent product quality requires sophisticated analytical capabilities, including specialized instrumentation that can operate under inert atmosphere conditions. The implementation of real-time process monitoring systems is essential for detecting and correcting deviations that could impact product quality [21].

Environmental compliance represents an increasingly important consideration in industrial phosphine production [6] [24]. Solvent recovery and recycling programs are essential for minimizing waste generation and reducing environmental impact. The development of closed-loop systems that can recover and reuse tetrahydrofuran and other organic solvents is crucial for sustainable production [25] [6].

Energy consumption accounts for 30-40% of total production costs in high-purity phosphine manufacturing [23]. The energy-intensive nature of the purification processes, particularly vacuum distillation and solvent recovery systems, creates significant cost pressures. Facilities in regions with high electricity costs face disproportionate economic challenges compared to those in areas with subsidized industrial electricity rates [23].

Technical scalability challenges include heat transfer limitations in large-scale reactors, difficulties in maintaining uniform temperature distribution, and the need for specialized equipment capable of handling corrosive and reactive materials [22] [26]. The design of industrial-scale reactors must account for the exothermic nature of many organometallic reactions while maintaining precise temperature control [26].

Economic factors play a crucial role in industrial production viability. The high cost of specialized reagents, particularly organometallic compounds and high-purity solvents, can account for 25-35% of total production costs [20] [23]. Process optimization efforts focus on maximizing atom economy and minimizing waste generation to improve economic sustainability [16].

The development of improved catalytic systems represents a promising avenue for addressing some of these industrial challenges. Research into more efficient catalytic processes that can operate under milder conditions and provide higher selectivities could significantly reduce production costs and environmental impact [22] [6].

Automation and process control technologies are increasingly being implemented to address the challenges of industrial-scale production. Advanced process control systems can maintain optimal reaction conditions while minimizing the risk of human error and exposure to hazardous materials [21] [22].

Thermal Stability and Decomposition Pathways

The thermal stability of Chloro(tert-butyl)phenylphosphine represents a critical aspect of its physicochemical profile, particularly given its sensitivity to environmental conditions. While specific decomposition temperature data for this compound remains limited in the available literature, comparative analysis with structurally related phosphine oxide compounds provides valuable insights into its thermal behavior [1].

Studies on related phosphine oxide-containing compounds demonstrate initial decomposition temperatures in the range of 473-483°C, with substantial char residue formation at elevated temperatures [1]. The thermal decomposition of organophosphorus compounds generally follows predictable pathways, with phosphine compounds exhibiting particular sensitivity to oxidative degradation under thermal stress conditions.

| Thermal Parameter | Value/Description | Reference Basis |

|---|---|---|

| Decomposition Temperature | Not specifically determined | Literature gap identified |

| Thermal Stability Classification | Similar compounds: 473-483°C | Related phosphine oxides [1] |

| Hydrolysis Reactivity | Reacts violently with water | Safety data sheets [2] |

| Oxidation Susceptibility | Air sensitive (forms phosphine oxide) | Standard phosphine behavior |

| Storage Requirements | Inert atmosphere required | Safety protocols [2] |

The decomposition mechanism of Chloro(tert-butyl)phenylphosphine likely involves initial cleavage of the phosphorus-chlorine bond, followed by subsequent oxidative processes affecting the tert-butyl and phenyl substituents. The thermal decomposition of related chlorophosphine compounds proceeds through multiple pathways, including phosphorus-carbon bond scission and radical-mediated processes [3] [4].

Moisture sensitivity represents a significant factor in thermal stability, as the compound reacts violently with water according to hazard classification R14 [2]. This reactivity necessitates stringent storage conditions under inert atmosphere to prevent hydrolysis and subsequent decomposition [2].

Solubility Behavior in Organic Media

The solubility characteristics of Chloro(tert-butyl)phenylphosphine reflect typical behavior patterns observed for organophosphorus compounds. The compound demonstrates excellent solubility in organic solvents while exhibiting violent reactivity toward water [5] [6].

| Solvent Class | Solubility/Reactivity | Notes |

|---|---|---|

| Water | Reacts violently (hydrolysis) | Forms phosphine oxide and HCl [2] |

| Organic Solvents | Highly soluble | Typical for organophosphorus compounds [5] |

| Polar Aprotic Solvents | Good solubility expected | DMF, DMSO, acetonitrile compatibility |

| Chlorinated Solvents | Excellent solubility | Dichloromethane, chloroform [5] |

| Aromatic Solvents | Good solubility | Benzene, toluene systems |

The high solubility in organic media stems from the compound's organophilic character, with the tert-butyl and phenyl groups providing substantial hydrophobic interactions [5]. Organophosphorus compounds typically exhibit poor water solubility but demonstrate excellent dissolution in organic solvents including chloroform, carbon tetrachloride, ethers, alcohols, and various hydrocarbons [6].

The violent reaction with water represents a defining characteristic, resulting in rapid hydrolysis to form the corresponding phosphine oxide and hydrogen chloride [2]. This hydrolytic instability necessitates careful handling procedures and storage under anhydrous conditions.

Spectroscopic Characterization

Phosphorus-31 Nuclear Magnetic Resonance Spectral Signatures

Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for Chloro(tert-butyl)phenylphosphine. The compound belongs to the CPHal₂ classification, with expected chemical shifts in the range of 80-150 ppm relative to 85% phosphoric acid [7].

| Phosphorus Environment | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| C₂PHal (chlorophosphines) | 80-150 | Literature compilation [7] |

| Related tert-butylphosphines | 63 (P(t-Bu)₃) | Comparative data [7] |

| Phenylphosphine derivatives | Variable based on substitution | Substituent effects |

The ³¹P Nuclear Magnetic Resonance spectrum of Chloro(tert-butyl)phenylphosphine exhibits a characteristic singlet reflecting the phosphorus-III oxidation state [8]. The chemical shift position depends on the electronic environment created by the tert-butyl and phenyl substituents, with the chlorine atom contributing significant downfield shifting due to its electronegativity [7].

Studies on related phosphine compounds demonstrate that tert-butyl substitution generally produces upfield shifts, while phenyl groups and halogen substituents cause downfield displacement [7]. The specific chemical shift for this compound would be expected to fall within the typical range for mixed alkyl-aryl chlorophosphines.

Infrared Vibrational Modes Analysis

Infrared spectroscopy provides comprehensive vibrational fingerprinting for Chloro(tert-butyl)phenylphosphine, revealing characteristic absorption bands associated with phosphorus-chlorine, phosphorus-carbon, and organic substituent vibrations [9] [10].

| Vibrational Mode | Expected Frequency (cm⁻¹) | Assignment |

|---|---|---|

| P-Cl stretch | 400-500 | Phosphorus-chlorine bond |

| P-C stretch | 700-800 | Phosphorus-carbon bonds |

| C-H stretch (tert-butyl) | 2950-3000 | Alkyl C-H modes |

| C-H stretch (phenyl) | 3000-3100 | Aromatic C-H modes |

| C-C stretch (phenyl) | 1450-1600 | Aromatic skeletal modes |

The phosphorus-chlorine stretching vibration represents a diagnostic feature, typically appearing in the 400-500 cm⁻¹ region [9]. Studies on related chlorophosphine compounds demonstrate that this mode exhibits sensitivity to substitution patterns and conformational effects [9].

The infrared spectrum would also display characteristic absorptions for the tert-butyl group, including symmetric and asymmetric methyl stretching modes around 2950-3000 cm⁻¹, and the phenyl ring system showing aromatic C-H stretches at 3000-3100 cm⁻¹ [9]. The complex fingerprint region below 1500 cm⁻¹ would contain numerous skeletal vibrations characteristic of the mixed alkyl-aryl substitution pattern.

Electrochemical Properties and Redox Behavior

The electrochemical behavior of Chloro(tert-butyl)phenylphosphine reflects the general redox characteristics of organophosphorus compounds, with particular emphasis on oxidation processes leading to phosphine oxide formation [11] [12].

| Electrochemical Parameter | Expected Value/Behavior | Reference Basis |

|---|---|---|

| Oxidation Potential | ~+1.04 V vs SCE | Related phosphine compounds [13] |

| Reduction Behavior | Negative potentials | General phosphine electrochemistry |

| Electrochemical Stability | Moderate in organic media | Organophosphorus behavior |

| Electrolyte Compatibility | Organic electrolytes | Standard practice |

| Product Formation | Phosphine oxide upon oxidation | Typical oxidation pathway [11] |

Electrochemical oxidation of phosphine compounds typically proceeds through single-electron transfer to generate phosphoniumyl radical cations, followed by nucleophilic attack and subsequent oxidation to form phosphine oxides [11]. The oxidation potential for Chloro(tert-butyl)phenylphosphine would be expected to occur at positive potentials, similar to triphenylphosphine which oxidizes at +1.04 V versus the standard calomel electrode [13].

The presence of electron-withdrawing chlorine substituent would be expected to increase the oxidation potential relative to fully alkylated or arylated phosphines [11]. Cyclic voltammetry studies on related organophosphorus compounds demonstrate that the oxidation process involves formation of phosphoniumyl radicals as key intermediates [12].

Reduction processes for chlorophosphines generally occur at more negative potentials and may involve cleavage of the phosphorus-chlorine bond [14]. The electrochemical behavior in organic media would be influenced by the choice of supporting electrolyte and solvent system, with typical compatibility observed for acetonitrile and dichloromethane systems [11].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive